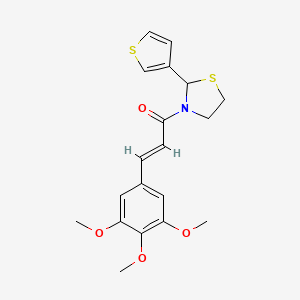

![molecular formula C18H15F2N3O2 B2888746 N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 898357-22-7](/img/structure/B2888746.png)

N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, commonly known as DIF-1, is a synthetic compound that has gained attention in scientific research due to its potential in inhibiting fungal growth and promoting plant growth.

科学研究应用

1. 抗癌活性

包括与 N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide 在结构上相关的羧酰胺衍生物表现出潜在的抗肿瘤活性。Al-Otaibi 等人(2022 年)进行的研究涉及构象分析、基于波函数的反应性分析、对接和分子动力学 (MD) 模拟,以了解这些化合物的电子性质和生物活性 (Al-Otaibi 等人,2022 年)。

2. 抗胆碱酯酶活性

已合成并测试了类似于 this compound 的化合物以了解其抗胆碱酯酶活性。Ghanei-Nasab 等人(2016 年)发现大多数合成的化合物对乙酰胆碱酯酶 (AChE) 具有显着的活性,表明其在治疗阿尔茨海默病等疾病方面具有潜力 (Ghanei-Nasab 等人,2016 年)。

3. 聚氨酯泡沫生产

在材料科学领域,相关化合物草酰胺的衍生物用于制备聚氨酯泡沫。Zarzyka(2013 年)描述了用硼酸改性的草酰胺的羟乙基衍生物如何表现出高热稳定性,并用于制造具有改进的热稳定性和抗压强度的刚性聚氨酯泡沫 (Zarzyka,2013 年)。

4. 有机合成和化学性质

Saloutin 等人(2017 年)讨论了多氟烷基化 2-乙氧亚甲基-3-氧代酯的合成和化学性质,其中包括与 this compound 在结构上类似的化合物。这些化合物在精细有机合成和生物活性化合物的创造中很有价值 (Saloutin 等人,2017 年)。

5. 电催化应用

N-氧基化合物(包括 this compound 的结构类似物)用作选择性氧化反应中的催化剂。Nutting 等人(2018 年)探索了这些化合物的电化学性质和应用,突出了它们在电合成反应中的多功能性 (Nutting 等人,2018 年)。

作用机制

Target of Action

The primary targets of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide are cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .

Mode of Action

The compound works by blocking arachidonate binding to competitively inhibit both COX isoenzymes . This inhibition results in analgesic and anti-inflammatory effects .

Biochemical Pathways

The inhibition of COX enzymes by N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are involved in inflammation, pain, and fever responses .

Result of Action

The result of the compound’s action is the reduction of inflammation, pain, and fever . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins and thromboxanes, thereby alleviating these symptoms .

属性

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c19-12-5-6-16(14(20)9-12)23-18(25)17(24)21-8-7-11-10-22-15-4-2-1-3-13(11)15/h1-6,9-10,22H,7-8H2,(H,21,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHETVXQBPKMWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)

![Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2888670.png)

![1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole](/img/structure/B2888673.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2888676.png)

![8-(2-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2888683.png)

![3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2888684.png)

![Methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate](/img/structure/B2888686.png)